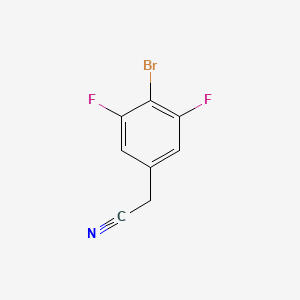

2-(4-Bromo-3,5-difluorophenyl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrF2N |

|---|---|

Molecular Weight |

232.02 g/mol |

IUPAC Name |

2-(4-bromo-3,5-difluorophenyl)acetonitrile |

InChI |

InChI=1S/C8H4BrF2N/c9-8-6(10)3-5(1-2-12)4-7(8)11/h3-4H,1H2 |

InChI Key |

APKXIJBKHXGPAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromo 3,5 Difluorophenyl Acetonitrile

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 2-(4-bromo-3,5-difluorophenyl)acetonitrile, the primary disconnection is at the C-C bond between the phenyl ring and the acetonitrile (B52724) group. This leads to two main synthetic approaches: one involving a pre-functionalized aromatic ring and the other utilizing a precursor that can be converted to the final structure.

A logical retrosynthetic disconnection of the target molecule involves severing the bond between the aromatic ring and the cyanomethyl group. This suggests two primary synthons: a (4-bromo-3,5-difluorophenyl)methyl cation equivalent and a cyanide anion equivalent, or a 4-bromo-3,5-difluorophenyl halide and a cyanomethyl anion equivalent. These conceptual fragments point toward practical starting materials and established chemical transformations.

One of the key precursors identified through retrosynthetic analysis is 4-bromo-3,5-difluorophenol (B1277710). This compound can be synthesized from 3,5-difluoroaniline (B1215098) through a Sandmeyer-type reaction sequence involving diazotization followed by bromination. google.com Alternatively, 3,5-difluorobromobenzene can be converted to 3,5-difluorophenol, which can then be brominated. google.com

The synthesis of this compound from 4-bromo-3,5-difluorophenol would necessitate the conversion of the phenolic hydroxyl group into a suitable leaving group, such as a triflate or tosylate. This activated intermediate could then undergo a palladium-catalyzed cross-coupling reaction with a cyanomethylating agent. Another approach involves the conversion of the phenol (B47542) to a benzyl (B1604629) alcohol derivative, which can then be transformed into a benzyl halide for subsequent nucleophilic substitution with a cyanide salt. prepchem.comnih.gov

The general synthetic strategy often begins with the halogenation and fluorination of a suitable phenyl precursor to install the bromo and fluoro substituents at the desired positions. For instance, the synthesis could start from 1-bromo-3,5-difluorobenzene (B42898), which can be prepared from 3,5-difluoroaniline. google.com

Organoboron compounds, particularly boronic acids and their esters, are highly versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. nobelprize.orgresearchgate.net A retrosynthetic approach for this compound could involve the disconnection of the C-C bond, leading to a (4-bromo-3,5-difluorophenyl)boronic acid or ester and a haloacetonitrile.

The synthesis of (4-bromo-3,5-difluorophenyl)boronic acid can be achieved from 1-bromo-3,5-difluorobenzene through lithium-halogen exchange followed by reaction with a trialkyl borate. google.compatsnap.com This boronic acid can then be coupled with a suitable partner like bromoacetonitrile (B46782) under palladium catalysis to form the target molecule. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.org

The following table summarizes the key precursors and their potential synthetic utility:

| Precursor | Synthetic Strategy |

| 4-Bromo-3,5-difluorophenol | Conversion to a triflate or tosylate followed by palladium-catalyzed cyanation, or conversion to a benzyl halide for nucleophilic substitution. |

| 1-Bromo-3,5-difluorobenzene | Direct functionalization or conversion to an organoboron derivative for cross-coupling reactions. google.comgoogle.compatsnap.com |

| (4-Bromo-3,5-difluorophenyl)boronic acid | Suzuki-Miyaura cross-coupling with a haloacetonitrile. nobelprize.orgresearchgate.net |

Established and Emerging Synthetic Routes to the Acetonitrile Moiety

The introduction of the acetonitrile group is a critical step in the synthesis of the target molecule. Several methodologies have been established for this transformation, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed reactions.

A straightforward and widely used method for introducing a nitrile group is the nucleophilic substitution of a benzyl halide with a cyanide salt, such as sodium or potassium cyanide. prepchem.comnih.gov In the context of synthesizing this compound, this would involve the preparation of 4-bromo-3,5-difluorobenzyl bromide or chloride as a key intermediate. This benzyl halide can be synthesized from the corresponding benzyl alcohol, which in turn can be obtained by the reduction of 4-bromo-3,5-difluorobenzaldehyde.

The reaction of the benzyl halide with a cyanide salt is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The efficiency of this SN2 reaction depends on the nature of the leaving group (Br > Cl) and the reaction conditions.

A patent for the preparation of halogenated phenyl derivatives describes the introduction of nitrile groups through nucleophilic substitution or via epoxide intermediates, followed by acidification, extraction, and purification to yield the final products with high purity.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgunistra.fr The cyanation of aryl halides or triflates offers a powerful alternative to traditional methods for synthesizing aryl nitriles. nih.gov

In a potential synthetic route to this compound, a suitable precursor such as 1,4-dibromo-2,6-difluorobenzene could be subjected to a palladium-catalyzed cross-coupling reaction with a cyanomethylating reagent like cyanomethylzinc bromide. Alternatively, an aryl triflate derived from 4-bromo-3,5-difluorophenol could be used as the electrophilic partner. unistra.fr

The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of these transformations. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with phosphine (B1218219) ligands are commonly employed. nih.govresearchgate.net

The following table provides a comparative overview of nucleophilic substitution and palladium-catalyzed cyanation for the synthesis of aryl acetonitriles:

| Method | Advantages | Disadvantages |

| Nucleophilic Substitution | Simple procedure, readily available reagents. prepchem.comnih.gov | Requires a pre-functionalized benzylic position, potential for side reactions. |

| Palladium-Catalyzed Cyanation | High functional group tolerance, direct cyanation of aryl halides/triflates. nih.gov | More complex reaction setup, cost of catalyst and ligands. |

Recent advancements in organic synthesis have led to the development of novel strategies for the functionalization of aryl acetonitriles. These methods offer greater efficiency and selectivity, enabling the synthesis of complex molecules.

One such strategy involves the use of organophotoredox catalysis for the cyanation of bromoarenes. This method utilizes a silyl-radical-mediated bromine abstraction to generate an aryl radical, which then reacts with a cyanide source. rsc.org Another approach involves the direct C-H functionalization of arenes, which allows for the introduction of the acetonitrile moiety without the need for pre-functionalized starting materials.

Furthermore, the development of novel palladium catalysts and ligands continues to expand the scope of cross-coupling reactions, allowing for the cyanation of previously unreactive aryl chlorides and the use of more environmentally benign cyanide sources. nih.gov Silicon-based cross-coupling reactions using organosilanols have also emerged as a practical alternative to traditional boron- and tin-based methods, offering low toxicity and cost-effectiveness. nih.gov

These advanced strategies hold promise for the development of more efficient and sustainable synthetic routes to this compound and other valuable aryl acetonitriles.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, the catalyst system and associated ligands, as well as temperature and pressure conditions.

In the synthesis of related aryl nitriles, solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) have been shown to be effective. For instance, a patent for the cyanation of aryl bromides highlights the use of polar aprotic solvents to achieve high yields, typically in the range of 83-96% google.com. The use of aqueous solvent mixtures, such as water/THF, has also been explored to improve the rate of transmetalation of the cyanide source by solubilizing it while maintaining the palladium catalyst in the organic phase mit.edu. This can be particularly advantageous when using inorganic cyanide salts.

The following table summarizes the impact of different solvents on the yield of palladium-catalyzed cyanation of aryl bromides, based on studies of similar reactions.

| Solvent | Typical Yield (%) | Notes |

|---|---|---|

| N,N-Dimethylformamide (DMF) | 85-95 | Good solubility for reactants and catalyst. |

| N,N-Dimethylacetamide (DMAc) | 88-96 | Higher boiling point can be beneficial for less reactive substrates. |

| N-Methyl-2-pyrrolidone (NMP) | 83-92 | Effective polar aprotic solvent. |

| Dioxane/Water | Variable | Can facilitate the use of inorganic cyanide sources. |

| Acetonitrile | Variable | Can also serve as a reactant in some synthetic routes. |

The selection of the palladium catalyst and the accompanying ligand is paramount for a successful cyanation reaction. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the cyanation of aryl halides, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used palladium precursors. The choice of phosphine ligand is critical, with bulky, electron-rich ligands often providing the best results. Ligands such as XPhos and t-BuXPhos have been shown to be effective in forming highly active palladacycle precatalysts mit.edu. The steric bulk of these ligands can prevent catalyst deactivation by cyanide, which is a known issue in these reactions mit.edumit.edu. In some cases, a ligand-free approach using a palladium catalyst in combination with a non-toxic cyanide source has been successfully employed for the cyanation of aryl bromides google.com.

The table below illustrates the effect of different catalyst and ligand systems on the cyanation of aryl bromides.

| Palladium Source | Ligand | Typical Yield (%) | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | None (ligand-free) | 83-96 | Simplicity and cost-effectiveness. google.com |

| Pd₂(dba)₃ | XPhos | High | High catalytic activity and stability. mit.edu |

| Palladacycle Precatalyst | t-BuXPhos | High | Prevents catalyst poisoning by cyanide. mit.edumit.edu |

Temperature and pressure are important physical parameters that can be adjusted to optimize the reaction rate and yield. Palladium-catalyzed cyanation reactions are typically conducted at elevated temperatures to overcome the activation energy barrier of the oxidative addition step, which is often the rate-limiting step.

For the cyanation of aryl bromides, reaction temperatures commonly range from 80°C to 120°C. A general procedure for the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides suggests a reaction temperature of 100°C for one hour mit.edu. Mild-temperature cyanations, operating at temperatures as low as 40°C, have also been developed, particularly for more reactive aryl halides or with highly active catalyst systems mit.edu. The pressure is typically maintained at atmospheric pressure, often under an inert atmosphere of nitrogen or argon to prevent oxidation of the catalyst and reactants.

The following table provides a general overview of the temperature parameters used in similar cyanation reactions.

| Temperature Range (°C) | Substrate Reactivity | Notes |

|---|---|---|

| 40-60 | Highly reactive aryl halides | Requires a highly active catalyst system. mit.edu |

| 80-120 | Aryl bromides and less reactive aryl chlorides | Commonly used temperature range. mit.edu |

| >120 | Unreactive aryl chlorides | May be necessary for challenging substrates. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance to reduce the environmental footprint of chemical manufacturing. Key aspects include the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

In the context of synthesizing this compound, a significant green chemistry consideration is the choice of the cyanide source. Traditional cyanide sources like KCN and NaCN are highly toxic. A notable advancement has been the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and stable cyanide source, in palladium-catalyzed cyanations google.comnih.gov. This significantly improves the safety profile of the reaction.

The use of ionic liquids as solvents is another green chemistry approach that has been explored for the synthesis of related fluorinated phenylacetonitriles. A patent describes the use of an ionic liquid, 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIm]PF₆), as a recyclable solvent for the reaction of 2,4,5-trifluorobenzyl chloride with sodium cyanide, achieving a yield of 80.7% google.com. Ionic liquids offer advantages such as low volatility and high thermal stability, and their recyclability can reduce solvent waste.

Furthermore, the development of catalytic processes, particularly with low catalyst loadings, aligns with the principles of green chemistry by improving atom economy and reducing waste. The use of highly efficient palladium catalysts allows for lower amounts of the precious metal to be used, which is both economically and environmentally beneficial google.comnih.gov.

Reactivity and Derivatization Pathways of 2 4 Bromo 3,5 Difluorophenyl Acetonitrile

Transformations Involving the Acetonitrile (B52724) Functional Group

The acetonitrile group (–CH₂CN) is a valuable functional handle, participating in various transformations including hydrolysis, reduction, and construction of heterocyclic systems. organic-chemistry.org The acidic nature of the α-protons and the electrophilicity of the nitrile carbon allow for a broad scope of synthetic applications. beilstein-journals.org

Hydrolysis to Carboxylic Acid Derivatives

The nitrile functionality can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-Bromo-3,5-difluorophenyl)acetic acid, or its amide intermediate. This transformation is a fundamental process in organic synthesis for converting nitriles into valuable carboxylic acid derivatives. organic-chemistry.org

In a typical procedure, the hydrolysis can be achieved by heating the nitrile with an aqueous acid (e.g., H₂SO₄, HCl) or a base (e.g., NaOH, KOH). For instance, a related process for a similar substrate, 2-(4-bromo-2,3,5,6-tetrafluorophenyl)diethylmalonate, involves hydrolysis with an aqueous NaOH solution under reflux, followed by acidification to yield the carboxylic acid. nih.gov This method highlights a standard protocol that could be adapted for the hydrolysis of 2-(4-bromo-3,5-difluorophenyl)acetonitrile. The reaction proceeds via the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Reduction to Primary Amine Derivatives

The reduction of the nitrile group offers a direct route to primary amines, which are crucial building blocks in medicinal chemistry and materials science. The conversion of this compound to 2-(4-Bromo-3,5-difluorophenyl)ethan-1-amine can be accomplished using various reducing agents.

Common methods for nitrile reduction include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemguide.co.ukaskiitians.com This method is highly efficient for the reduction of a wide range of nitriles. researchgate.net

Alternatively, catalytic hydrogenation provides a milder and often more scalable approach. google.com This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. bme.hu Common catalysts for this transformation include Raney Nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). bme.huresearchgate.netresearchgate.net The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts. google.com

Reactions Leading to Heterocyclic Ring Systems (e.g., Pyrazoles, Triazoles)

The acetonitrile group serves as a valuable synthon for the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.

Pyrazoles: Pyrazoles can be synthesized from phenylacetonitrile (B145931) derivatives through multi-step sequences. A common and versatile method involves the condensation of a β-ketonitrile with a hydrazine (B178648) derivative. beilstein-journals.orgnih.govnih.gov To apply this to this compound, the α-carbon would first need to be acylated to form the corresponding β-ketonitrile. This intermediate can then react with hydrazine or a substituted hydrazine. The reaction proceeds via the formation of a hydrazone, which undergoes intramolecular cyclization by the attack of the second nitrogen atom onto the nitrile carbon, yielding a 5-aminopyrazole derivative. beilstein-journals.orgchim.itresearchgate.net

Triazoles: The synthesis of triazoles from nitriles can be achieved through several pathways. For the formation of 1,2,4-triazoles, a direct, base-catalyzed condensation of a nitrile with a hydrazide can be employed. researchgate.net This one-step method is efficient for producing 3,5-disubstituted 1,2,4-triazoles. Another approach involves the copper-catalyzed reaction of nitriles with hydroxylamine (B1172632) to form an amidoxime (B1450833) intermediate, which then reacts with a second nitrile molecule to cyclize into a disubstituted 1,2,4-triazole. nih.gov The synthesis of 1,2,3-triazoles often involves [3+2] cycloaddition reactions. While nitriles themselves are not typical dipoles or dipolarophiles for this reaction, they can be converted into intermediates that participate in such cycloadditions. For instance, certain nitrile ylides can react with azides. frontiersin.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Substituted Aromatic Ring

The carbon-bromine bond on the fluorinated phenyl ring is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for extensive diversification of the core structure. researchgate.net The electron-deficient nature of the aromatic ring, due to the fluorine substituents, generally enhances its reactivity as an electrophile in these transformations.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is one of the most widely used methods for forming biaryl structures by reacting an aryl halide with an organoboron reagent, such as a boronic acid or boronic ester. libretexts.org This reaction is catalyzed by a palladium(0) complex and requires a base.

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org For a substrate like this compound, the reaction with various aryl- or heteroarylboronic acids would yield a diverse library of biarylacetonitrile derivatives. The electron-withdrawing fluorine atoms are expected to facilitate the initial oxidative addition step. acs.org

| Aryl Bromide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Electron-deficient Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ | cataCXium® A | K₃PO₄ | Toluene | High |

| 4-Bromoacetophenone | Potassium phenyltrifluoroborate | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 95% |

| Aryl Bromide with N-center | Phenylboronic acid | Pd(OAc)₂ | cataCXium® PtB | None (in H₂O) | Water | High |

| General Aryl Bromide | Arylboronic acid | Pd(II)-thiosemicarbazone complex | None | Na₂CO₃ | DMF/H₂O | Good to Excellent |

Data compiled from various sources illustrating typical conditions for Suzuki-Miyaura reactions. acs.orgresearchgate.netresearchgate.netrsc.org

Buchwald-Hartwig Amination and Other C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines, which are prevalent in pharmaceuticals and functional materials. researchgate.netchemrxiv.org

The reaction of this compound with a wide range of primary or secondary amines, under Buchwald-Hartwig conditions, would produce the corresponding N-aryl derivatives. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BrettPhos), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃). chemrxiv.orgresearchgate.net The choice of ligand and base is critical and depends on the specific coupling partners. acs.org The reaction is generally tolerant of various functional groups, and the cyanomethyl group is not expected to interfere. chemrxiv.org

| Aryl Bromide | Amine | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | LiOt-Bu | Toluene | >95% |

| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | XPhos | NaOt-Bu | Toluene | >95% |

| Electron-poor Aryl Bromide | Aniline | Pd(0)-NHC Precatalyst | IPr | K₃PO₄ | t-Amyl alcohol | Good to Excellent |

| General Aryl Bromide | Primary/Secondary Amine | Pd(OAc)₂ | RuPhos | NaOt-Bu | 1,4-Dioxane | High |

Data compiled from various sources illustrating typical conditions for Buchwald-Hartwig amination. libretexts.orgresearchgate.netacs.org

Stille and Negishi Coupling Reactions with Organometallic Reagents

The bromine atom in this compound serves as a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. Both Stille and Negishi couplings are effective methods for this purpose, allowing for the introduction of a wide array of organic substituents.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While specific examples detailing the Stille coupling of this compound are not extensively documented in publicly available literature, the general principles of the Stille reaction are well-established. The electron-withdrawing nature of the fluorine and acetonitrile groups on the phenyl ring is expected to facilitate the initial oxidative addition step.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the aryl bromide, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their organotin counterparts, which can lead to milder reaction conditions and higher yields. wikipedia.org The mechanism is similar to the Stille coupling, involving oxidative addition, transmetalation, and reductive elimination. illinois.edu This reaction is particularly useful for creating sp²-sp², sp²-sp³, and sp³-sp³ carbon-carbon bonds. wikipedia.org

| Coupling Partner (Organometallic Reagent) | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| Stille Coupling (Hypothetical) | ||||||

| Vinyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 2-(3,5-Difluoro-4-vinylphenyl)acetonitrile | Data not available |

| (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 100 | 2-(3,5-Difluoro-4-(thiophen-2-yl)phenyl)acetonitrile | Data not available |

| Negishi Coupling (Hypothetical) | ||||||

| Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 2-(3,5-Difluoro-[1,1'-biphenyl]-4-yl)acetonitrile | Data not available |

| Isopropylzinc bromide | Pd(OAc)₂ | CPhos | THF/Toluene | 25 | 2-(3,5-Difluoro-4-isopropylphenyl)acetonitrile | Data not available |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorophenyl Moiety

The presence of two strongly electron-withdrawing fluorine atoms on the phenyl ring of this compound activates the aromatic system towards nucleophilic aromatic substitution (SNAr). chemistrysteps.commasterorganicchemistry.com In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. chemistrysteps.comnih.gov

The position of the fluorine atoms ortho and para to the bromine and meta to the acetonitrile group influences the regioselectivity of the substitution. The electron-withdrawing effect of the substituents stabilizes the negative charge in the Meisenheimer intermediate, facilitating the reaction. libretexts.org

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product. For instance, in the synthesis of kinase inhibitors, SNAr reactions are often employed to introduce key pharmacophoric elements.

| Nucleophile | Base | Solvent | Temperature (°C) | Product |

| Morpholine | K₂CO₃ | DMSO | 120 | 2-(4-Bromo-3-fluoro-5-morpholinophenyl)acetonitrile |

| Sodium methoxide | - | Methanol | 65 | 2-(4-Bromo-3-fluoro-5-methoxyphenyl)acetonitrile |

| 4-Aminophenol | Cs₂CO₃ | Dioxane | 100 | 2-(4-Bromo-3-fluoro-5-(4-hydroxyanilino)phenyl)acetonitrile |

Chemo- and Regioselectivity in Multi-Functionalized Transformations

The presence of multiple reactive sites in this compound—the bromine atom, the two fluorine atoms, and the α-protons of the acetonitrile group—necessitates careful consideration of chemo- and regioselectivity in its transformations.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bonds. This allows for selective functionalization at the bromine position without affecting the fluorine atoms. Conversely, under SNAr conditions, the fluorine atoms are the primary sites of reaction, while the bromine atom typically remains intact. The acetonitrile group can also be a site of reactivity, for example, through deprotonation of the α-carbon followed by alkylation. The choice of reagents and reaction conditions is therefore crucial in directing the transformation to the desired functional group.

Regioselectivity: In SNAr reactions on the difluorophenyl moiety, the two fluorine atoms are chemically equivalent, and thus substitution of either one leads to the same product. However, if the molecule were to be further functionalized, the existing substituents would direct the position of subsequent reactions. The activating effect of electron-withdrawing groups in SNAr is most pronounced when they are positioned ortho or para to the leaving group. libretexts.org

Mechanistic Investigations of Key Organic Reactions

The mechanisms of the primary transformations of this compound are well-understood within the broader context of organic chemistry.

Palladium-Catalyzed Cross-Coupling (Stille and Negishi): The catalytic cycle for both Stille and Negishi couplings is generally accepted to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. wikipedia.orgillinois.edu

Transmetalation: The organic group from the organotin (Stille) or organozinc (Negishi) reagent is transferred to the palladium center, displacing the bromide ion. wikipedia.orgillinois.edu

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. wikipedia.orgillinois.edu

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions on the difluorophenyl ring involves two main steps:

Nucleophilic Addition: The nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing fluorine and acetonitrile substituents.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride (B91410) ion, yielding the substituted product. chemistrysteps.com

Detailed kinetic studies and computational modeling, while not specifically reported for this compound, have been instrumental in elucidating these mechanisms for analogous systems. These investigations have provided a deep understanding of the factors controlling reactivity and selectivity in these important synthetic transformations.

Advanced Applications of 2 4 Bromo 3,5 Difluorophenyl Acetonitrile As a Versatile Synthetic Building Block

Strategic Use in the Construction of Complex Organic Scaffolds

The molecular architecture of 2-(4-Bromo-3,5-difluorophenyl)acetonitrile makes it an ideal precursor for constructing intricate organic scaffolds, especially heterocyclic frameworks that form the core of many biologically active compounds. The acetonitrile (B52724) group, with its acidic α-protons, can be readily deprotonated to form a nucleophilic carbanion. This anion can participate in various carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations, serving as a cornerstone for building more elaborate structures.

Furthermore, the nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocycles like tetrazoles or pyridines. The presence of the bromo-substituent is particularly significant as it provides a site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, alkyl, or vinyl groups, dramatically increasing molecular complexity. For instance, reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be employed to append new substituents to the aromatic ring, leading to the formation of complex biaryl systems or other highly functionalized scaffolds.

Role in Divergent and Convergent Synthetic Sequences

The distinct reactivity of its functional groups allows this compound to be effectively utilized in both divergent and convergent synthetic strategies.

In a divergent synthesis approach, a single starting material is used to generate a library of structurally related compounds. wikipedia.org this compound can serve as the central core from which diversification originates. For example, initial modification of the acetonitrile group can be followed by a variety of cross-coupling reactions at the bromine position, or vice versa. This sequential and varied manipulation of its reactive sites enables the rapid generation of a multitude of distinct molecules from a common precursor.

The table below illustrates potential synthetic pathways utilizing this compound in both divergent and convergent strategies.

| Synthetic Strategy | Reaction at Bromo Position (C-Br) | Reaction at Acetonitrile Moiety (-CH₂CN) | Resulting Structure |

| Divergent | Suzuki Coupling with Arylboronic Acid | Hydrolysis to Carboxylic Acid | Biphenyl-acetic acid derivative |

| Divergent | Sonogashira Coupling with Terminal Alkyne | Reduction to Primary Amine | Alkynyl-phenethylamine derivative |

| Divergent | Buchwald-Hartwig Amination with Amine | Alkylation of α-carbon | α-substituted-aminoaryl acetonitrile |

| Convergent | Stille Coupling with Organotin Reagent | (Fragment A) | Coupling with Fragment B to form a complex molecule |

Contribution to the Synthesis of Fluorinated Aromatic Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity in pharmaceutical compounds. This compound serves as a valuable synthon for introducing the 3,5-difluorophenyl motif into larger, more complex aromatic systems.

The compound itself is a fluorinated building block, and its primary contribution is facilitating the synthesis of other, more elaborate fluorinated molecules. The bromine atom is the key reactive site for this purpose. Through cross-coupling reactions, the entire 4-acetonitrile-2,6-difluorophenyl group can be appended to other aromatic or heterocyclic systems. This method is highly efficient for creating complex fluorinated compounds that might be difficult to synthesize through direct fluorination methods, which can lack regioselectivity. thieme-connect.de For example, coupling with a heterocyclic boronic acid can yield a product containing both a fluorinated phenyl ring and a heterocyclic moiety, a common structural feature in many modern pharmaceuticals. ossila.com

Design and Synthesis of Chemically Diverse Compound Libraries for Research Purposes

In modern drug discovery, the generation of chemically diverse compound libraries for high-throughput screening is essential. lifechemicals.com this compound is an excellent starting material for creating such libraries due to its multiple points of diversification. This process, often termed diversity-oriented synthesis (DOS), aims to produce a wide range of molecular skeletons rather than just analogues of a single lead compound. wikipedia.org

The orthogonal reactivity of the bromo-substituent (amenable to metal catalysis) and the acetonitrile group (amenable to base-mediated reactions and functional group transformations) allows for a combinatorial approach to library synthesis. A collection of different boronic acids can be reacted at the bromine position, while a separate set of electrophiles can be used to modify the acetonitrile group. By combining these reactions, a large and diverse library of novel compounds can be rapidly synthesized. The fluorinated nature of the core structure is particularly valuable, as fluorine-containing fragments are highly sought after in fragment-based drug discovery (FBDD). lifechemicals.com

The table below outlines a hypothetical combinatorial synthesis plan for generating a diverse compound library.

| Core Reagent | Reagent Set A (for Suzuki Coupling) | Reagent Set B (for α-Alkylation) | Library Output |

| This compound | Pyridine-3-boronic acid | Methyl iodide | 2-(4-(pyridin-3-yl)-3,5-difluorophenyl)propanenitrile |

| This compound | Thiophene-2-boronic acid | Ethyl bromide | 2-(4-(thiophen-2-yl)-3,5-difluorophenyl)butanenitrile |

| This compound | Naphthalene-1-boronic acid | Benzyl (B1604629) bromide | 2-(4-(naphthalen-1-yl)-3,5-difluorophenyl)-3-phenylpropanenitrile |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like 2-(4-Bromo-3,5-difluorophenyl)acetonitrile, a multi-faceted NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, is essential for a complete structural assignment.

While specific experimental data for this compound is not publicly available in comprehensive databases, the expected spectral features can be predicted based on established principles of NMR spectroscopy.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In the case of this compound, two distinct signals are expected.

Aliphatic Protons (-CH₂CN): The two protons of the methylene (B1212753) group (CH₂) adjacent to the nitrile and the aromatic ring are chemically equivalent. They would appear as a singlet in the aliphatic region of the spectrum, typically between 3.5 and 4.0 ppm. The electron-withdrawing nature of both the aromatic ring and the cyano group would shift this signal downfield.

Aromatic Protons (Ar-H): The aromatic ring contains two equivalent protons. Due to the symmetrical substitution pattern (fluorine atoms at positions 3 and 5), these protons would also produce a single signal. This signal would appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF). The chemical shift would be in the aromatic region, likely between 7.0 and 7.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.0 - 7.5 | Triplet (t) | 2H | Ar-H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Assignment

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a distinct singlet. For this compound, six distinct carbon signals are anticipated. The signals will be influenced by the attached atoms, with electronegative atoms like bromine, fluorine, and nitrogen causing significant shifts. The C-F and C-Br bonds will also introduce characteristic coupling patterns (splittings) in a non-decoupled spectrum, which can aid in assignment.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| 1 | C N | ~ 115 - 120 | Quaternary carbon of the nitrile group. |

| 2 | -C H₂CN | ~ 25 - 35 | Methylene carbon. |

| 3 | Ar-C -CH₂CN | ~ 130 - 135 | Quaternary aromatic carbon attached to the acetonitrile (B52724) group. |

| 4 | Ar-C H | ~ 112 - 118 | Aromatic methine carbons, will appear as a doublet of doublets due to C-F coupling. |

| 5 | Ar-C F | ~ 160 - 165 | Aromatic carbons bonded to fluorine, will show a large C-F coupling constant. |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Since the two fluorine atoms in this compound are chemically equivalent due to the molecule's symmetry, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would likely appear as a triplet, resulting from coupling to the two neighboring aromatic protons (³JHF). The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the signals of directly bonded proton and carbon atoms. It would show a cross-peak connecting the proton signal of the -CH₂- group to its corresponding carbon signal, and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connectivity between the methylene group and the aromatic ring, showing a cross-peak between the -CH₂- protons and the quaternary aromatic carbon (C1). It would also confirm the positions of the substituents on the ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In this specific molecule, it would not provide additional information as there are no adjacent, non-equivalent protons to show correlation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. It could be used to confirm the spatial proximity between the methylene protons and the aromatic protons.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and assess its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₄BrF₂N), HRMS would be used to confirm its exact mass. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule.

Table 3: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| ⁷⁹Br |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. In the analysis of this compound, the gas chromatograph separates the compound from other volatile components in a sample based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound is introduced into the mass spectrometer.

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal abundance of 79Br and 81Br isotopes). Key fragmentation pathways would likely involve the loss of the bromine atom, the cyano group (-CN), and cleavage of the bond between the aromatic ring and the acetonitrile group.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Structure | Predicted m/z | Notes |

|---|---|---|---|

| [M]+ | [C8H4BrF2N]+ | 231/233 | Molecular ion peak, showing Br isotopic pattern. |

| [M-Br]+ | [C8H4F2N]+ | 152 | Loss of a bromine radical. |

| [M-CN]+ | [C7H4BrF2]+ | 205/207 | Loss of a cyano radical. |

| [M-CH2CN]+ | [C6H2BrF2]+ | 191/193 | Cleavage of the cyanomethyl group. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of compounds that may not be sufficiently volatile or stable for GC-MS. rmreagents.com High-purity solvents, such as acetonitrile, are crucial for minimizing background noise and ensuring accurate detection in LC-MS workflows. rmreagents.comperkinelmer.com The technique couples the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.

For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile. lcms.cz After the compound elutes from the HPLC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that generates a protonated molecular ion, [M+H]+, with minimal fragmentation. longdom.org This allows for the precise determination of the molecular weight. lcms.cz

Table 2: Illustrative LC-MS Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected Ion | [M+H]+ at m/z 232/234 |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrational frequencies, which are characteristic of particular functional groups.

The structure of this compound contains several distinct functional groups that would give rise to characteristic absorption bands in the IR spectrum. The most prominent of these is the nitrile (C≡N) stretching vibration. Other key absorptions would include C-H stretching from the -CH2- group, aromatic C=C stretching, and strong absorptions corresponding to the C-F and C-Br bonds. The spectrum for the related compound 4-bromobenzonitrile (B114466) shows a strong nitrile peak, which is expected here as well. nist.gov

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-CH2-) | Stretching | 3000 - 2850 |

| Nitrile (C≡N) | Stretching | 2260 - 2220 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-F | Stretching | 1300 - 1100 |

| C-Br | Stretching | 650 - 550 |

X-ray Crystallography for Definitive Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format. For illustrative purposes, the type of data generated is shown below using parameters from the published structure of a different brominated organic compound, 2,4-diacetyl-5-bromothiazole. researchgate.net This includes the crystal system, space group, and unit cell dimensions, which define the crystal's geometry and symmetry.

Table 4: Example of Crystallographic Data Parameters (Illustrative)

| Parameter | Example Value (from 2,4-diacetyl-5-bromothiazole) researchgate.net |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.040 |

| b (Å) | 8.254 |

| c (Å) | 13.208 |

| α (°) | 96.191 |

| β (°) | 93.865 |

| γ (°) | 94.067 |

Note: The data in this table is for an illustrative compound and does not represent this compound.

Chromatographic Techniques for Purity Analysis and Separation

Chromatographic techniques are indispensable for both the purification of synthesized compounds and the quantitative analysis of their purity.

For preparative separation on a laboratory scale, flash column chromatography is commonly used to purify the crude product after a chemical reaction. acs.org This technique uses a column packed with a stationary phase (e.g., silica (B1680970) gel), and the crude mixture is eluted with a solvent system (mobile phase), separating the target compound from byproducts and unreacted starting materials. acs.org

For purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A validated HPLC method can accurately quantify the main compound and detect impurities at very low levels, often in the parts-per-million (ppm) range. iosrjournals.orgresearchgate.net The development of such a method involves optimizing the column, mobile phase composition, flow rate, and detector wavelength to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurity peaks. researchgate.net The area of the chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification.

Table 5: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Instrument | HPLC with UV-Vis or PDA Detector researchgate.net |

| Column | Varian C18, 150 x 4.6 mm, 5 µm researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water researchgate.net |

| Flow Rate | 1.5 mL/min researchgate.net |

| Detector Wavelength | ~203 nm researchgate.net |

| Purpose | Quantification of the main compound and related impurities. iosrjournals.org |

Computational and Theoretical Investigations of 2 4 Bromo 3,5 Difluorophenyl Acetonitrile

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. ajchem-a.com It is widely used to determine optimized geometries, vibrational frequencies, and a variety of electronic properties. ajchem-a.comresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For 2-(4-Bromo-3,5-difluorophenyl)acetonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional structure. ajchem-a.com

The resulting optimized geometry reveals a largely planar phenyl ring, a common feature for benzene (B151609) derivatives. The primary conformational flexibility arises from the rotation around the single bond connecting the methylene (B1212753) group (-CH2-) to the aromatic ring. However, due to the minimal steric hindrance, the energy barrier for this rotation is expected to be low. The key structural parameters, including bond lengths and angles, are determined with high precision. These theoretical values provide a benchmark for comparison with experimental data, such as that from X-ray crystallography.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents expected values based on DFT calculations of analogous structures, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.89 Å |

| C-F | ~1.35 Å | |

| C≡N | ~1.16 Å | |

| Caromatic-Cmethylene | ~1.51 Å | |

| Bond Angle (°) | C-C-Br | ~119.5° |

| C-C-F | ~120.2° | |

| C-C≡N | ~178.5° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be a π-orbital distributed across the phenyl ring, with significant contributions from the bromine atom's p-orbitals. The LUMO is anticipated to be a π*-antibonding orbital, also delocalized over the ring, and significantly stabilized by the electron-withdrawing effects of the fluorine atoms and the acetonitrile (B52724) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. The calculated gap for this compound indicates significant electronic stability.

Table 2: Illustrative Frontier Molecular Orbital Energies (Illustrative Data) This table presents expected values based on DFT calculations of analogous structures.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -7.0 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

In the MEP map of this compound, distinct regions of positive and negative potential are observed:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative nitrogen atom of the nitrile group and, to a lesser extent, the two fluorine atoms.

Positive Regions (Blue): These electron-poor areas are targets for nucleophilic attack. A significant positive potential is expected on the hydrogen atoms of the methylene bridge. A region of positive potential, known as a sigma-hole, may also be present on the bromine atom, making it susceptible to certain types of interactions.

The MEP analysis provides a clear, qualitative picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed quantitative description of bonding, charge distribution, and intramolecular stabilizing interactions. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with Lewis structure concepts.

For this compound, NBO analysis reveals:

Charge Distribution: The analysis quantifies the partial charges on each atom. The fluorine and nitrogen atoms are found to carry significant negative charges, while the carbon atoms attached to them, as well as the hydrogen atoms, are positively charged.

Simulated Spectroscopic Data and Correlation with Experimental Observations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in simulating spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational modes of the molecule. For this compound, a strong, characteristic absorption peak corresponding to the C≡N stretching vibration is predicted in the range of 2240-2260 cm⁻¹. Other predictable frequencies include C-F, C-Br, and aromatic C-H stretching and bending modes. researchgate.net

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts for the aromatic protons and carbons are influenced by the strong electron-withdrawing effects of the attached functional groups. The theoretical spectrum serves as a powerful tool for assigning peaks in the experimental NMR spectrum. washington.edu

Table 3: Comparison of Typical Experimental and Simulated Spectroscopic Data (Illustrative) This table presents expected values based on DFT calculations and known spectroscopic ranges.

| Spectroscopy | Feature | Typical Experimental Range | Predicted DFT Value |

|---|---|---|---|

| FT-IR | C≡N Stretch (cm⁻¹) | 2240 - 2260 cm⁻¹ | ~2255 cm⁻¹ |

| ¹H NMR | -CH₂- (ppm) | 3.8 - 4.2 ppm | ~4.0 ppm |

| Aromatic-H (ppm) | 7.0 - 7.5 ppm | ~7.3 ppm | |

| ¹³C NMR | -C≡N (ppm) | 115 - 120 ppm | ~117 ppm |

| Aromatic-C (ppm) | 110 - 155 ppm | Multiple peaks in range |

Theoretical Mechanistic Studies of Transformation Pathways and Transition States

DFT can be used to explore the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.net This involves locating the transition state structures and calculating the activation energy barriers, which provides insight into the reaction kinetics and feasibility.

For this compound, a potential reaction for mechanistic study is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. Theoretical studies would investigate the pathway of such a reaction, likely proceeding through a Meisenheimer complex intermediate. The calculations would reveal how the activating effects of the ortho- and para-substituents (fluorine and acetonitrile groups) stabilize the transition state and the intermediate, thereby facilitating the reaction. These computational studies are invaluable for understanding reaction outcomes and designing new synthetic routes. acs.org

Future Directions and Emerging Research Avenues in the Study of 2 4 Bromo 3,5 Difluorophenyl Acetonitrile

Development of Novel Catalytic Systems for Efficient Transformations

The functional handles present in 2-(4-Bromo-3,5-difluorophenyl)acetonitrile—the aryl bromide and the acetonitrile (B52724) group—offer fertile ground for the development and application of novel catalytic systems. Research in this area is expected to focus on enhancing reaction efficiency, selectivity, and functional group tolerance.

Transformations at the Aryl Bromide Position: The carbon-bromine bond is a prime target for transition-metal-catalyzed cross-coupling reactions. While palladium-catalyzed reactions are well-established, future work will likely explore more sustainable and economical catalyst systems. nih.govresearchgate.net This includes catalysts based on earth-abundant metals like copper and nickel, which have shown promise in the cyanation of aryl halides. alfa-chemistry.commasterorganicchemistry.com Research into ligand design will be crucial for improving catalyst turnover numbers, expanding substrate scope, and enabling reactions under milder conditions. rsc.org For instance, developing catalysts that are effective at low loadings for Suzuki, Negishi, or Sonogashira couplings with the sterically hindered and electronically modified ring of this compound would be a significant advancement. nih.govchemistrysteps.com

Transformations of the Acetonitrile Group: The nitrile functionality is a versatile precursor to other important functional groups. Future research will focus on developing highly selective catalytic methods for its transformation.

Reduction to Amines: Catalytic hydrogenation of nitriles to primary amines is a key industrial process. researchgate.net Future directions will involve designing catalysts (e.g., based on ruthenium, cobalt, or nickel) that exhibit high selectivity for the primary amine, suppressing the formation of secondary and tertiary amine byproducts. acs.orgrsc.org This includes exploring novel catalyst supports and reaction media to improve efficiency and catalyst recyclability. researchgate.net

Hydrolysis to Amides and Carboxylic Acids: While chemical hydrolysis is possible, it often requires harsh conditions. mdpi.comwikipedia.org The development of metal- or enzyme-based catalysts (e.g., nitrile hydratases) that operate under mild, neutral pH conditions would represent a green alternative for converting the nitrile to the corresponding amide or carboxylic acid. nih.govacs.org Copper-catalyzed aerobic oxidative C-CN bond cleavage to directly yield primary amides is another promising avenue. taylorfrancis.comnih.gov

Alkylation: The α-position of the acetonitrile group can be alkylated. Catalytic methods that utilize alcohols as alkylating agents through a borrowing hydrogen or hydrogen autotransfer mechanism are an area of growing interest, offering a more sustainable alternative to traditional methods using alkyl halides. thermofisher.com

| Transformation Target | Potential Catalytic System | Research Focus |

| Aryl Bromide | Nickel or Copper-based catalysts | Ligand design for improved efficiency and milder conditions. |

| Aryl Bromide | Palladium-based catalysts | Low catalyst loadings for various cross-coupling reactions. |

| Acetonitrile Group | Ruthenium, Cobalt, Nickel catalysts | Selective hydrogenation to primary amines. |

| Acetonitrile Group | Nitrile hydratase (Biocatalysis) | Mild hydrolysis to amides. |

| Acetonitrile Group | NNN pincer–ruthenium (Ru) complexes | α-alkylation using alcohols as sustainable alkylating agents. |

Exploration of Flow Chemistry Approaches for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of flow chemistry to the synthesis and subsequent transformation of this compound is a key area for future research.

The synthesis of this compound may involve hazardous reagents or generate highly exothermic reactions. By conducting these steps in a continuous flow reactor, the small reactor volume at any given time minimizes safety risks. The superior heat exchange capabilities of microreactors allow for precise temperature control, preventing runaway reactions and the formation of impurities. Furthermore, multi-step sequences, such as the synthesis of the nitrile followed by its immediate catalytic transformation, can be telescoped into a single, continuous process, eliminating the need for intermediate isolation and purification steps. This approach not only intensifies the process but also reduces waste and operational time. The integration of in-line purification techniques, such as packed-bed scavenger resins or continuous crystallization, will be essential for developing fully automated and efficient continuous manufacturing processes.

Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Planning

These computational tools can deconstruct a target molecule into simpler, commercially available precursors, suggesting a complete synthetic pathway. By training on millions of published reactions, deep neural networks can learn the underlying rules of chemical reactivity and prioritize the most viable transformations. alfa-chemistry.com For a molecule like this compound, an AI platform could be tasked with finding the most cost-effective or highest-yielding route from basic starting materials. Furthermore, these systems can be designed to navigate around patented synthetic routes or to prioritize greener chemical pathways, aligning with the principles of sustainable chemistry. The continued development of more sophisticated algorithms and the expansion of reaction databases will further enhance the predictive power of these tools, accelerating the discovery and development of new chemical entities.

Investigation of New Fluorination Methodologies on the Aromatic Ring

While the subject compound already contains two fluorine atoms, the development of late-stage fluorination techniques opens up the possibility of synthesizing analogues with additional fluorine substituents. This is particularly relevant as the introduction of fluorine can dramatically alter a molecule's biological and physical properties.

Future research could explore several advanced fluorination strategies:

C-H Fluorination: Direct, late-stage C-H fluorination of the aromatic ring would be a powerful tool. Research into palladium-catalyzed C-H functionalization using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor could potentially enable the selective introduction of a third fluorine atom onto the electron-deficient ring. mdpi.comharvard.edustackexchange.com

Nucleophilic Fluorination of the Aryl Bromide: An alternative to cross-coupling is the direct conversion of the C-Br bond to a C-F bond. Recent advancements in palladium- and copper-catalyzed nucleophilic fluorination reactions using fluoride (B91410) sources like AgF or CsF have shown promise for this transformation on unactivated aryl bromides. alfa-chemistry.comacs.orgnih.govharvard.edu Applying these methods to this compound could provide a direct route to 2-(3,4,5-trifluorophenyl)acetonitrile.

Electrophilic Fluorination: The development of more potent and selective electrophilic fluorinating reagents continues to be an active area of research. rsc.orgresearchgate.net These reagents could be used on derivatives of the title compound where the aromatic ring has been made more electron-rich through other functional group transformations.

| Fluorination Strategy | Reagents/Catalysts | Potential Product |

| Late-Stage C-H Fluorination | Pd(II) catalyst, Selectfluor/NFSI | 2-(4-Bromo-2,3,5-trifluorophenyl)acetonitrile |

| Catalytic Nucleophilic Fluorination | Pd or Cu catalyst, AgF/CsF | 2-(3,5-Difluoro-4-fluorophenyl)acetonitrile (2-(3,4,5-Trifluorophenyl)acetonitrile) |

| Electrophilic Fluorination | Acetyl hypofluorite, N-F reagents | Fluorination of activated derivatives |

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis and transformations of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. The use of advanced spectroscopic probes for in-situ, real-time reaction monitoring, a core principle of Process Analytical Technology (PAT), is a critical future direction. acs.org

Instead of relying on traditional offline analysis (e.g., HPLC, GC) of quenched aliquots, in-situ probes provide continuous data from within the reacting mixture.

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring the concentration of reactants, products, and key intermediates in real-time. stackexchange.com For example, the disappearance of a nitrile peak (around 2250 cm⁻¹) in an IR spectrum could be tracked to determine the rate of its hydrolysis or reduction. Raman spectroscopy is particularly well-suited for monitoring crystallization processes and polymorphic transitions in slurries. harvard.edu

NMR Spectroscopy: In-situ NMR allows for detailed structural elucidation of transient intermediates that would be impossible to isolate. By placing the reaction vessel (e.g., a specialized NMR tube) directly in the spectrometer, researchers can gain unparalleled mechanistic insights.

The integration of these PAT tools, especially within continuous flow setups, enables rapid process optimization. Real-time data can be fed into automated control systems that adjust process parameters (e.g., temperature, flow rate, reagent stoichiometry) to maintain optimal conditions, ensuring consistent product quality and yield.

Q & A

Basic: What synthetic routes are reported for 2-(4-Bromo-3,5-difluorophenyl)acetonitrile?

Answer:

A two-step synthesis is described in patent literature:

Step 1 : Reaction of 4-bromo-3,5-difluoroaniline with Meldrum’s acid in toluene at 90°C for 3 hours yields 3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate (71% yield). This intermediate is purified via reverse-phase chromatography (0.1% formic acid water/acetonitrile) .

Step 2 : The intermediate undergoes further coupling with 2,4-dimethoxybenzaldehyde and (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride under conditions similar to Reference Example 1-1, yielding the target compound. LCMS ([M+H]⁺ = 554) and HPLC (retention time: 1.64 minutes, SQD-FA05 conditions) confirm purity .

Basic: How is the compound characterized post-synthesis?

Answer:

Key analytical methods include:

- LCMS : Mass spectrometry ([M+H]⁺ = 554) confirms molecular weight .

- HPLC : Retention times (e.g., 1.64 minutes under SQD-FA05 conditions) verify purity and identity .

- Reverse-phase chromatography : Used for purification with 0.1% formic acid/acetonitrile gradients .

Advanced: How can researchers optimize coupling reactions involving bromo-fluoro substituents?

Answer:

Optimization strategies include:

- Temperature control : Reactions at 0°C minimize side reactions during acid-sensitive steps (e.g., trifluoroacetic acid-mediated deprotection) .

- Reagent selection : Triisopropylsilane enhances stability during acidic workup, improving yield (89% reported) .

- Solvent/base pairing : Use of polar aprotic solvents (e.g., DMF) with strong bases (e.g., potassium 2,2-dimethylpropan-1-olate) accelerates alkylation reactions .

Advanced: How to address low yields in intermediate purification?

Answer:

- Chromatography optimization : Reverse-phase C18 columns with formic acid/acetonitrile gradients improve separation efficiency for polar intermediates .

- Neutralization protocols : Ice-cold water and potassium carbonate neutralize acidic reaction mixtures, preventing decomposition during extraction .

- Alternative precursors : Substituting 4-bromo-3,5-difluoroaniline with halogen-rich analogs (e.g., 2-bromo-4,6-difluoroaniline) may enhance reactivity in specific steps .

Advanced: How does the position of bromo/fluoro substituents affect reactivity?

Answer:

- Steric effects : The 3,5-difluoro substitution pattern reduces steric hindrance, facilitating nucleophilic aromatic substitution .

- Electronic effects : Bromine at the para position stabilizes intermediates via resonance, while fluorine’s electron-withdrawing nature activates the ring for electrophilic attack .

- Comparative studies : Isomers like (4-Bromo-2,6-difluorophenyl)acetonitrile exhibit distinct reactivity due to altered electronic environments, impacting coupling efficiency .

Advanced: How to validate analytical methods for this compound?

Answer:

- HPLC method reproducibility : Consistent retention times (e.g., 0.70 minutes under SQD-FA05 conditions) across batches confirm method robustness .

- Mass calibration : Use of internal standards (e.g., 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate) ensures LCMS accuracy .

- Cross-validation : Compare retention behavior with structurally similar compounds (e.g., 3,5-difluorophenylacetonitrile) to detect anomalies .

Advanced: What strategies mitigate data contradictions in structural elucidation?

Answer:

- Multi-technique verification : Combine LCMS, NMR, and X-ray crystallography (if crystalline) to resolve ambiguities. SHELX software is recommended for crystallographic refinement .

- Isotopic labeling : Deuterated analogs (e.g., 2-Bromo-4′-fluoroacetophenone-2′,3′,5′,6′-d4) help track reaction pathways and confirm mechanisms .

- Batch consistency : Monitor lot-specific impurities (e.g., via Certificates of Analysis) to rule out supplier variability .

Advanced: How to handle sensitive intermediates during synthesis?

Answer:

- Low-temperature workup : Intermediates prone to decomposition (e.g., trifluoroacetic acid adducts) are stabilized at 0°C during quenching .

- Inert atmosphere : Use nitrogen/argon for moisture-sensitive steps (e.g., boronic acid coupling) to prevent hydrolysis .

- Rapid purification : Direct injection into reverse-phase columns minimizes exposure to degrading conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.